Scropolioside D
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Overview
Description
Scropolioside D is a natural product found in Scrophularia spicata and Scrophularia deserti with data available.
Scientific Research Applications
Anti-Inflammatory and Immunomodulatory Effects
Scropolioside D and related compounds have shown significant potential in the realm of anti-inflammatory and immunomodulatory applications. Studies have highlighted their efficacy in reducing inflammatory responses in various models. For instance, scropolioside A, closely related to this compound, demonstrated strong anti-inflammatory properties in models of delayed-type hypersensitivity, significantly reducing edema and inhibiting the production of various inflammatory mediators like prostaglandin E2, leukotriene B4, and several cytokines (Bas et al., 2007). Similarly, scropolioside B, another variant, was found to inhibit IL-1β and cytokines expression via the NF-κB and NLRP3 inflammasome pathways, indicating its potential for treating chronic inflammation-related diseases (Zhu et al., 2014).
Antidiabetic and Antiinflammatory Activity
Antimicrobial and Antiprotozoal Effects
The antimicrobial properties of this compound and related compounds have also been a subject of interest. Compounds isolated from Scrophularia deserti, including this compound, showed moderate antibacterial activity against strains of multidrug and methicillin-resistant Staphylococcus aureus (MRSA) (Stavri et al., 2006). Additionally, this compound demonstrated antiprotozoal activity against various kinetoplastid parasites, suggesting a potential role in treating protozoal infections (Alkhaldi et al., 2019).
Wound Healing Potential
The wound healing capability of this compound and its analogs has been documented as well. For example, acylated iridoid glycosides, including variants of scropolioside from Scrophularia nodosa, were found to stimulate the growth of human dermal fibroblasts in vitro, indicating their potential in enhancing wound healing processes (Stevenson et al., 2002).
Properties
Molecular Formula |
C34H42O17 |
---|---|
Molecular Weight |
722.7 g/mol |
IUPAC Name |
[(2S,3R,4R,5S,6S)-3,5-diacetyloxy-2-[[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl]oxy]-6-methyloxan-4-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C34H42O17/c1-15-26(45-16(2)37)28(48-21(39)10-9-18-7-5-4-6-8-18)29(46-17(3)38)33(44-15)49-27-19-11-12-43-31(22(19)34(14-36)30(27)51-34)50-32-25(42)24(41)23(40)20(13-35)47-32/h4-12,15,19-20,22-33,35-36,40-42H,13-14H2,1-3H3/b10-9+/t15-,19+,20+,22+,23+,24-,25+,26-,27-,28+,29+,30-,31-,32-,33-,34+/m0/s1 |
InChI Key |
XTDOKCBBQODVJW-LTDPXCIYSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]3C=CO[C@H]([C@@H]3[C@@]4([C@H]2O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC(=O)C)OC(=O)/C=C/C6=CC=CC=C6)OC(=O)C |
SMILES |
CC1C(C(C(C(O1)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)C)OC(=O)C=CC6=CC=CC=C6)OC(=O)C |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)C)OC(=O)C=CC6=CC=CC=C6)OC(=O)C |
Synonyms |
6-O-((2'',4''-di-O-acetyl-3''-O-trans-cinnamoyl)-alpha-L-rhamnopyranosyl)catalpol scropolioside D scropoloside-D2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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